molecular formula C14H10F2N2O4 B15082116 4,4'-Difluoro-2,2'-dinitrobibenzyl CAS No. 50618-92-3

4,4'-Difluoro-2,2'-dinitrobibenzyl

Cat. No.: B15082116
CAS No.: 50618-92-3
M. Wt: 308.24 g/mol
InChI Key: NRDWMCMPPQKQMY-UHFFFAOYSA-N
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Description

4,4’-Difluoro-2,2’-dinitrobibenzyl is an organic compound with the molecular formula C14H10F2N2O4 and a molecular weight of 308.24 g/mol . It is characterized by the presence of two nitro groups and two fluoro groups attached to a bibenzyl structure. This compound is of interest in various fields of research due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4’-Difluoro-2,2’-dinitrobibenzyl typically involves the nitration of 4,4’-difluorobibenzyl. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

4,4’-Difluoro-2,2’-dinitrobibenzyl undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions include 4,4’-diamino-2,2’-dinitrobibenzyl and various substituted derivatives.

Scientific Research Applications

4,4’-Difluoro-2,2’-dinitrobibenzyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-2,2’-dinitrobibenzyl and its derivatives depends on the specific application and the molecular targets involved. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. For example, its nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

4,4’-Difluoro-2,2’-dinitrobibenzyl can be compared with other similar compounds, such as:

The presence of both fluoro and nitro groups in 4,4’-Difluoro-2,2’-dinitrobibenzyl makes it unique, providing a combination of properties that can be exploited in various research and industrial applications.

Properties

CAS No.

50618-92-3

Molecular Formula

C14H10F2N2O4

Molecular Weight

308.24 g/mol

IUPAC Name

4-fluoro-1-[2-(4-fluoro-2-nitrophenyl)ethyl]-2-nitrobenzene

InChI

InChI=1S/C14H10F2N2O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2H2

InChI Key

NRDWMCMPPQKQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CCC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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